N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzyl)-2-((6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide” is a chemical compound that has been studied for its potential as a SecA inhibitor . SecA is a key component of the bacterial Sec-dependent secretion machinery and is considered a promising antibacterial drug target .
Synthesis Analysis
The synthesis of this compound is part of a broader effort to develop inhibitors of SecA . The synthesis process involves the creation of 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 6-oxo-1,6-dihydropyrimidine-5-carbonitrile core, which is essential for its potential inhibitory activity .Scientific Research Applications
Improved Synthesis and Biological Applications
The research on analogues of this compound, like the synthesis and evaluation of 5'-S-(2-aminoethyl)-6-N-(4-nitrobenzyl)-5'-thioadenosine (SAENTA) and its derivatives, demonstrates their utility in predicting antitumor efficacy of drugs like gemcitabine. These compounds, through specific binding to human equilibrative nucleoside transporter 1 (hENT1), offer insights into the potential antitumor efficacy, making them valuable in cancer research and therapy planning (Robins et al., 2010).
Herbicidal Activity
Another area of application involves the synthesis of derivatives with herbicidal activities. Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were found to exhibit significant herbicidal activity against various dicotyledonous weeds, demonstrating the compound's utility in agricultural research and potential for development into new herbicides (Wu et al., 2011).
Anticancer and Anticonvulsant Properties
The compound's derivatives have been studied for their potential in treating various diseases. For example, benzothiazole derivatives have shown promising anticonvulsant activities in preclinical models, indicating their potential as new treatments for epilepsy (Liu et al., 2016). Similarly, imidazothiadiazole analogs have been evaluated for their anticancer properties, showcasing the versatility of this compound's framework in designing new therapeutic agents (Abu-Melha, 2021).
Imaging and Diagnostic Applications
Furthermore, fluorinated derivatives of this compound, like [(18)F]Fluoromethyl-PBR28, have been developed as potential radiotracers for imaging neuroinflammation in rat models using positron emission tomography (PET). This application highlights the compound's relevance in neurology and diagnostics, offering tools for better understanding and monitoring of neuroinflammatory conditions (Moon et al., 2014).
Mechanism of Action
This compound is being studied for its potential as a SecA inhibitor . SecA is an ATPase-driven “motor” that couples the hydrolysis of ATP to the stepwise translocation of preproteins across the bacterial cytoplasmic membrane . Inhibiting SecA could potentially disrupt this process and have antimicrobial effects .
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N3O2S/c15-9-3-1-8(2-4-9)6-19-12(23)7-24-13-20-10(14(16,17)18)5-11(22)21-13/h1-5H,6-7H2,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUNAIKPQGQRJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.